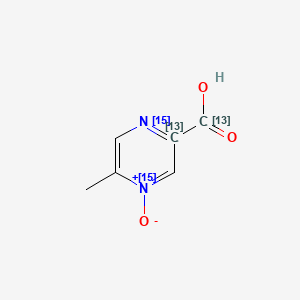
5-methyl-4-oxido(213C,1,4-15N2)pyrazin-4-ium-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methyl-4-oxido(213C,1,4-15N2)pyrazin-4-ium-2-carboxylic acid is a pyrazinecarboxylic acid derivativeIt is characterized by its molecular formula C6H6N2O3 and a molecular weight of 154.12 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-4-oxido(213C,1,4-15N2)pyrazin-4-ium-2-carboxylic acid typically involves the oxidation of 2,5-dimethylpyrazine. The process begins with the oxidation of the methyl groups at the 2 and 5 positions to carboxylic acids using potassium permanganate (KMnO4). This results in the formation of pyrazine-2,5-dicarboxylic acid. Subsequently, selective reduction of the carboxyl group at the 5 position is achieved using silver nitrate (AgNO3) in the presence of hydrogen sulfide (H2S), leading to the formation of 5-methylpyrazine-2-carboxylic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial purposes with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
5-methyl-4-oxido(213C,1,4-15N2)pyrazin-4-ium-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: Selective reduction of specific functional groups can be achieved using appropriate reagents.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms in the pyrazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) is commonly used for oxidation reactions.
Reduction: Silver nitrate (AgNO3) and hydrogen sulfide (H2S) are used for selective reduction.
Substitution: Various nucleophiles can be used for substitution reactions under suitable conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of pyrazine-2,5-dicarboxylic acid, while reduction can yield 5-methylpyrazine-2-carboxylic acid .
Wissenschaftliche Forschungsanwendungen
5-methyl-4-oxido(213C,1,4-15N2)pyrazin-4-ium-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Wirkmechanismus
The mechanism of action of 5-methyl-4-oxido(213C,1,4-15N2)pyrazin-4-ium-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it is known to inhibit hormone-sensitive lipase, leading to a reduction in the release of free fatty acids from adipose tissue. This mechanism is particularly relevant in the context of its lipid-lowering effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acipimox: A nicotinic acid derivative with similar lipid-lowering properties.
Methylpyrazinecarboxylic acid 4-oxide: Another pyrazinecarboxylic acid derivative with comparable chemical properties.
Uniqueness
5-methyl-4-oxido(213C,1,4-15N2)pyrazin-4-ium-2-carboxylic acid is unique due to its specific structure and the presence of isotopic labels (213C, 1,4-15N2), which make it valuable for research applications involving isotopic tracing and metabolic studies.
Eigenschaften
Molekularformel |
C6H6N2O3 |
|---|---|
Molekulargewicht |
158.10 g/mol |
IUPAC-Name |
5-methyl-4-oxido(213C,1,4-15N2)pyrazin-4-ium-2-carboxylic acid |
InChI |
InChI=1S/C6H6N2O3/c1-4-2-7-5(6(9)10)3-8(4)11/h2-3H,1H3,(H,9,10)/i5+1,6+1,7+1,8+1 |
InChI-Schlüssel |
DJQOOSBJCLSSEY-WKHKRNGSSA-N |
Isomerische SMILES |
CC1=C[15N]=[13C](C=[15N+]1[O-])[13C](=O)O |
Kanonische SMILES |
CC1=CN=C(C=[N+]1[O-])C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















